(4-Methylbenzyl)cyanamid
Übersicht
Beschreibung
(4-Methylbenzyl)cyanamide is an organic compound with the molecular formula C9H10N2. It is characterized by the presence of a cyanamide group attached to a 4-methylbenzyl moiety.
Wissenschaftliche Forschungsanwendungen
(4-Methylbenzyl)cyanamide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Cyanamide, a related compound, has been shown to interact with targets such as cathepsin k and carbonic anhydrase 2
Mode of Action
For instance, some cyanamides have been found to interact with the ergosterol present in the fungal plasmatic membrane
Biochemical Pathways
For example, they can participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
For instance, they can cause changes in cell division and cytoskeleton formation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, cyanides, which are structurally related to cyanamides, can be affected by various environmental factors
Biochemische Analyse
Biochemical Properties
(4-Methylbenzyl)cyanamide plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of the nitrile group. For instance, it can act as a substrate for enzymes that catalyze nucleophilic substitution reactions. The interactions between (4-Methylbenzyl)cyanamide and these biomolecules are typically characterized by non-covalent bonds, such as hydrogen bonds and hydrophobic interactions .
Cellular Effects
The effects of (4-Methylbenzyl)cyanamide on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (4-Methylbenzyl)cyanamide can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, it can alter cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses .
Molecular Mechanism
At the molecular level, (4-Methylbenzyl)cyanamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves interactions with the active site of the enzyme, leading to changes in the enzyme’s conformation and activity. Furthermore, (4-Methylbenzyl)cyanamide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methylbenzyl)cyanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Methylbenzyl)cyanamide can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to (4-Methylbenzyl)cyanamide can result in changes in cellular function, such as alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of (4-Methylbenzyl)cyanamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects may also be observed at high doses, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
(4-Methylbenzyl)cyanamide is involved in several metabolic pathways, including those related to the synthesis and degradation of organic compounds. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, (4-Methylbenzyl)cyanamide can be metabolized by enzymes that catalyze the hydrolysis of nitrile groups, leading to the formation of other compounds .
Transport and Distribution
The transport and distribution of (4-Methylbenzyl)cyanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, (4-Methylbenzyl)cyanamide can be transported across cell membranes by passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Subcellular Localization
(4-Methylbenzyl)cyanamide is localized within various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules. Targeting signals and post-translational modifications may also play a role in directing (4-Methylbenzyl)cyanamide to specific compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzyl)cyanamide can be achieved through several methods. One common approach involves the base-mediated aminoalkylation of aryl thiourea, which results in the formation of cyanamides . This method is convenient, eco-friendly, and yields high amounts of the desired product. Another method involves the electrophilic cyanation of secondary amines using cyanogen bromide, although this reagent is hazardous .
Industrial Production Methods
Industrial production of (4-Methylbenzyl)cyanamide typically involves the use of safer electrophilic cyanation reagents to avoid the risks associated with cyanogen bromide. Continuous-flow processes have been developed for the on-demand generation of cyanogen bromide, which is then used for the construction of cyclic guanidine . These methods ensure high efficiency and safety in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylbenzyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanamide group to other functional groups.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (4-Methylbenzyl)cyanamide include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitriles or amides, while reduction can produce amines or other reduced derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylcyanamide: Similar structure but lacks the methyl group at the 4-position.
Phenylcyanamide: Contains a phenyl group instead of a benzyl group.
Tolylcyanamide: Similar to (4-Methylbenzyl)cyanamide but with different substitution patterns on the benzyl group.
Uniqueness
(4-Methylbenzyl)cyanamide is unique due to the presence of the 4-methyl group, which influences its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications, making it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
(4-methylphenyl)methylcyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORXOALXSRJQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.